(E)-N-3-(IODOPROP-2-ENYL)2beta-CARBOMETHOXY-3beta-(P-TOLYL)-NORTROPAN
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PE-2I involves a nucleophilic reaction of 18F-fluoride with a tosylated precursor. This reaction is followed by purification and reformulation . The specific reaction conditions include the use of a nucleophilic fluorination agent and a tosylated precursor under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of PE-2I typically follows the same synthetic route as laboratory preparation but on a larger scale. This involves the use of automated synthesis modules to ensure high yield and purity. The process includes the nucleophilic substitution reaction, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
PE-2I undergoes various chemical reactions, including:
Oxidation: PE-2I can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PE-2I can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
PE-2I is widely used in scientific research, particularly in the following areas:
Neuroimaging: It is used as a radioligand for imaging dopamine transporters in the brain. .
Pharmacokinetics: The compound is used to study the pharmacokinetics of dopamine transporter ligands in vivo.
Drug Development: PE-2I is employed in the development of new drugs targeting the dopamine transporter.
Mechanism of Action
PE-2I exerts its effects by binding to the dopamine transporter in the brain. This binding inhibits the reuptake of dopamine, thereby increasing its availability in the synaptic cleft. The molecular targets involved include the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons .
Comparison with Similar Compounds
Similar Compounds
[123I]FP-CIT: Another radioligand used for imaging dopamine transporters.
[18F]FE-PE2I: A fluorinated analog of PE-2I used for similar applications
Uniqueness
PE-2I is unique due to its high affinity and selectivity for the dopamine transporter. This makes it particularly useful for imaging studies and drug development targeting the dopamine system .
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24INO2/c1-13-4-6-14(7-5-13)16-12-15-8-9-17(18(16)19(22)23-2)21(15)11-3-10-20/h3-7,10,15-18H,8-9,11-12H2,1-2H3/b10-3+/t15-,16+,17+,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCOWMQMXNLRHZ-DXWKFQSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CC=CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C/C=C/I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188680-71-9 |
Source
|
Record name | PE-2I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188680719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PE-2I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO3TI9K02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.